molecular formula C16H9F3N2O2 B13790566 1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-

1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-

Cat. No.: B13790566
M. Wt: 318.25 g/mol
InChI Key: LNIVARWSHSHGJV-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]- is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine dioxides, while reduction can produce dihydronaphthyridines .

Scientific Research Applications

1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity is attributed to the inhibition of DNA topoisomerase, an enzyme crucial for DNA replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H9F3N2O2

Molecular Weight

318.25 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,6-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C16H9F3N2O2/c17-16(18,19)10-3-1-2-9(6-10)14-7-11(15(22)23)12-8-20-5-4-13(12)21-14/h1-8H,(H,22,23)

InChI Key

LNIVARWSHSHGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NC=C3)C(=C2)C(=O)O

Origin of Product

United States

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